(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
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Overview
Description
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a hydrazone linkage, and aromatic substituents, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one typically involves the following steps:
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Formation of the Hydrazone Intermediate
Reactants: 2-hydroxybenzaldehyde and hydrazine hydrate.
Conditions: The reaction is usually carried out in ethanol under reflux conditions.
Product: (E)-2-hydroxybenzylidene hydrazone.
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Cyclization to Thiazolidinone
Reactants: (E)-2-hydroxybenzylidene hydrazone and 4-methoxybenzyl isothiocyanate.
Conditions: The reaction is conducted in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the thiazolidinone ring or the aromatic substituents.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in solvents like ethanol or tetrahydrofuran.
Products: Reduced forms of the hydrazone linkage or the aromatic rings.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically performed in polar solvents under mild to moderate temperatures.
Products: Substituted derivatives at the aromatic rings or the thiazolidinone core.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. Research has indicated that it can inhibit the proliferation of cancer cells and reduce inflammation, making it a potential therapeutic agent for treating cancer and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
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Thiazolidin-4-one Derivatives
- Compounds like 2-(2-hydroxybenzylidene)thiazolidin-4-one share a similar core structure but differ in their substituents, affecting their biological activity and chemical properties.
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Hydrazone Derivatives
- Compounds such as (E)-2-(2-hydroxybenzylidene)hydrazone have similar hydrazone linkages but lack the thiazolidinone ring, resulting in different reactivity and applications.
Uniqueness
(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and specific aromatic substituents. This unique structure imparts distinct chemical reactivity and a broad spectrum of biological activities, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-8-6-12(7-9-14)10-16-17(23)20-18(25-16)21-19-11-13-4-2-3-5-15(13)22/h2-9,11,16,22H,10H2,1H3,(H,20,21,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSIGBVCBLHLF-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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